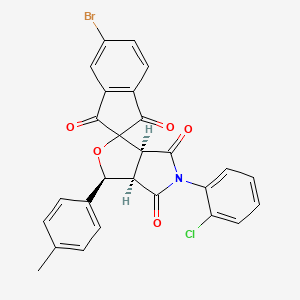
Adenylyl cyclase type 2 agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenylyl cyclase type 2 agonist-1 is a compound that specifically activates adenylyl cyclase type 2, an enzyme involved in the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This enzyme plays a crucial role in various cellular processes, including signal transduction pathways that regulate physiological responses such as heart rate, muscle contraction, and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenylyl cyclase type 2 agonist-1 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Adenylyl cyclase type 2 agonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Adenylyl cyclase type 2 agonist-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of enzyme activation and signal transduction pathways.
Biology: Helps in understanding cellular processes regulated by cyclic adenosine monophosphate, such as cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like heart failure, asthma, and certain neurological disorders.
Industry: Utilized in the development of biosensors and diagnostic assays
Mechanism of Action
The mechanism of action of adenylyl cyclase type 2 agonist-1 involves binding to the adenylyl cyclase type 2 enzyme, leading to its activation. This activation results in the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which then activates protein kinase A. Protein kinase A phosphorylates various target proteins, leading to changes in cellular functions such as gene expression, ion channel activity, and metabolic regulation .
Comparison with Similar Compounds
Adenylyl Cyclase Type 1 Agonist: Activates adenylyl cyclase type 1, involved in similar signal transduction pathways but with different tissue distribution and regulatory mechanisms.
Adenylyl Cyclase Type 3 Agonist: Specifically activates adenylyl cyclase type 3, which is involved in olfactory signal transduction and other sensory processes
Uniqueness: Adenylyl cyclase type 2 agonist-1 is unique in its specificity for adenylyl cyclase type 2, making it a valuable tool for studying the distinct roles of this enzyme in various physiological processes. Its ability to selectively activate adenylyl cyclase type 2 without affecting other isoforms provides insights into the specific functions and regulatory mechanisms of this enzyme .
Properties
Molecular Formula |
C27H17BrClNO5 |
|---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
(1S,3aS,6aR)-5'-bromo-5-(2-chlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1 |
InChI Key |
HVCLMGZGIMRDRV-LPOKKUQKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


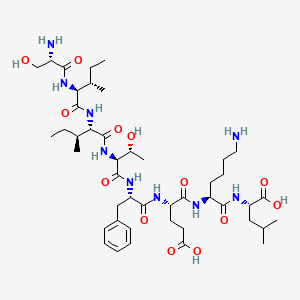
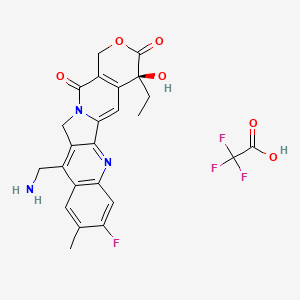
![2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10861787.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)
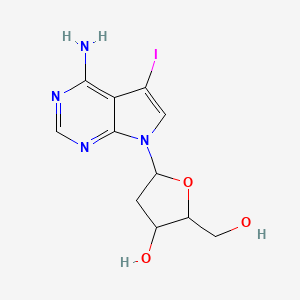
![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)
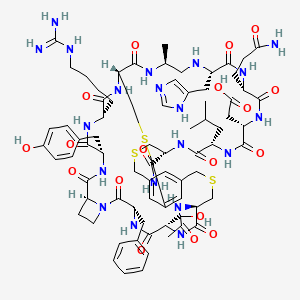
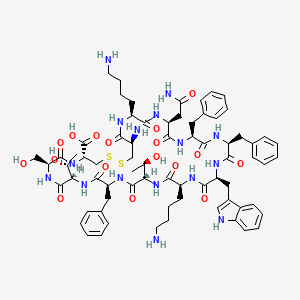
![N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide](/img/structure/B10861812.png)
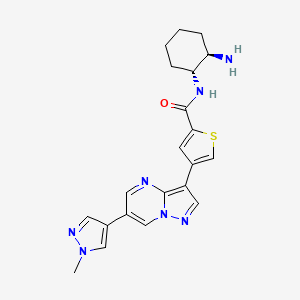
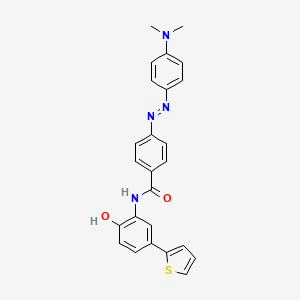
![methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)
![15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)
